N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
Description
N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone with various functional groups attached
Properties
Molecular Formula |
C24H24N2O6S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H24N2O6S/c1-30-20-10-7-18(8-11-20)16-25-24(27)17-26(33(28,29)21-5-3-2-4-6-21)19-9-12-22-23(15-19)32-14-13-31-22/h2-12,15H,13-14,16-17H2,1H3,(H,25,27) |
InChI Key |
OZPOPFQGCXCDMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps:
Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the 4-methoxybenzyl group: This step involves the alkylation of the intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the phenylsulfonyl group: This is usually done via sulfonylation using phenylsulfonyl chloride and a base like triethylamine.
Formation of the glycinamide backbone: The final step involves coupling the intermediate with glycine derivatives under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxin groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which N2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(benzyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
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